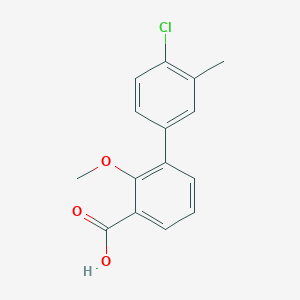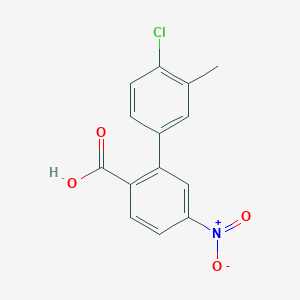
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMTBA) is an organic compound that is used in various scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds, such as indoles and benzodiazepines. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a reagent in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450 and other metabolic enzymes. In addition, it is thought to act as an antioxidant, which may explain its ability to inhibit oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to have an antioxidant effect, which may explain its ability to inhibit oxidative stress. It has also been shown to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations. It is a toxic compound and should be handled with care. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs and therapies. Additionally, it could be used to investigate the mechanisms of action of enzymes and other proteins. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Synthesemethoden
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with trifluoromethanesulfonic acid in a solvent such as acetonitrile. The reaction produces a trifluoromethylated phenol, which can then be reacted with benzoic acid in the presence of p-toluenesulfonic acid (PTS) to produce 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. This method is simple and efficient and has been used to synthesize a variety of compounds.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(20)21)7-12(6-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALONPNCDIIGCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690411 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-52-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














